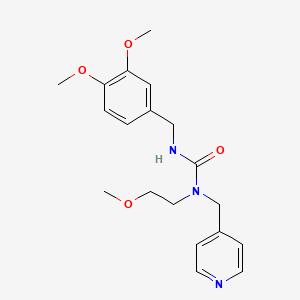
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3,4-Dimethoxybenzyl)-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₃O₄, with a molecular weight of 341.39 g/mol. The compound features a urea linkage and substituents that may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of specific tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression and metastasis. The following table summarizes the key mechanisms and targets identified in recent studies:
| Target | Mechanism | Effect |
|---|---|---|
| Fibroblast Growth Factor Receptors (FGFRs) | Inhibition of FGFR signaling pathways | Antitumor activity |
| Protein Kinase B (AKT) | Modulation of AKT signaling pathways | Induction of apoptosis |
| Mitogen-Activated Protein Kinases (MAPKs) | Regulation of MAPK pathways | Inhibition of cell proliferation |
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. For example, in vitro assays indicated that the compound effectively inhibits the growth of various cancer cell lines, including bladder cancer cells overexpressing FGFR3. This suggests its potential as a therapeutic agent for cancers associated with dysregulated FGFR signaling.
Case Studies
- In Vivo Study on Bladder Cancer : In a study involving RT112 bladder cancer xenografts, treatment with the compound resulted in a marked reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of FGFR signaling pathways, leading to decreased cell proliferation and increased apoptosis rates .
- Cytotoxicity Assays : Cytotoxicity assays conducted on multiple cancer cell lines revealed that the compound exhibits a dose-dependent cytotoxic effect. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating moderate potency .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest favorable absorption and distribution characteristics. Toxicological assessments have shown low acute toxicity in animal models, supporting its potential for further development as a therapeutic agent.
Propriétés
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-11-10-22(14-15-6-8-20-9-7-15)19(23)21-13-16-4-5-17(25-2)18(12-16)26-3/h4-9,12H,10-11,13-14H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLGONBIXHWHRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














